molecular formula C16H11NO3 B15207623 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B15207623
M. Wt: 265.26 g/mol
InChI Key: QRIMOOMSIWIDRG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol It is characterized by the presence of an isoxazole ring, a hydroxybenzylidene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(3-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.

    Reduction: Formation of 4-(3-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one
  • 4-(3-Hydroxybenzylidene)-3-ethylisoxazol-5(4H)-one
  • 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-thione

Uniqueness

4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(4Z)-4-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO3/c18-13-8-4-5-11(9-13)10-14-15(17-20-16(14)19)12-6-2-1-3-7-12/h1-10,18H/b14-10-

InChI Key

QRIMOOMSIWIDRG-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.